2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole
Overview
Description
“2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole” is a versatile reactant used in various scientific research fields, including organic synthesis and biochemistry . It is characterized as a nucleophilic reagent, capable of forming covalent bonds with other molecules . It plays a vital role in the formation of imidazolium salts, which are central in the synthesis of heterocyclic compounds .
Synthesis Analysis
In scientific research, “this compound” serves as a valuable substrate for the synthesis of diverse compounds, particularly imidazole derivatives, commonly employed in organic synthesis . It is instrumental in the creation of heterocyclic compounds, such as imidazolium salts . It acts as an intermediate in the synthesis of various compounds .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10N2O, and its molecular weight is 162.19 . It is a colorless, crystalline solid .
Chemical Reactions Analysis
As a nucleophilic reagent, “this compound” is capable of forming covalent bonds with other molecules . It plays a vital role in the formation of imidazolium salts, which are central in the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
“this compound” is a colorless, crystalline solid . It is soluble in water, ethanol, and chloroform .
Scientific Research Applications
Antidiabetic and Anticancer Applications :
- Antidiabetic Potential : Benzimidazole-pyrazoline hybrid molecules, including derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole, have shown significant antidiabetic potential by inhibiting α-glucosidase activity. This implies their utility in managing blood sugar levels (Ibraheem et al., 2020).
- Copper(II) Complexes for Cancer and Superoxide Dismutase Activity : this compound has been used to create copper(II) complexes that exhibit potent superoxide dismutase (Cu,Zn-SOD) activity and cytotoxicity against various human tumor cell lines, suggesting potential applications in cancer treatment (Sa̧czewski et al., 2006).
Antimicrobial and Antiprotozoal Properties :
- Antimicrobial Activity : Novel series of 2-[(5-Aryl)-4, 5-dihydro-1H-pyrazole-3-yl]-1H-benzimidazoles, including derivatives of the base compound, have been synthesized and showed significant antimicrobial activity against various microorganisms (Kunduru et al., 2014).
- Antiprotozoal Activity : New 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, outperforming metronidazole in some cases (Pérez‐Villanueva et al., 2013).
Sensors and DNA Interaction :
- Fluorescent Sensor : Derivatives of this compound have been developed as efficient ratiometric chemosensors for the selective sensing of Al3+ ions, indicating its potential in environmental monitoring and biological applications (Jeyanthi et al., 2013).
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQLWFUDBDWZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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